(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The (4E)-5-(4-fluorophenyl) part indicates a five-membered pyrrolidine ring with a fluorophenyl substituent.
- The 4-[hydroxy(thiophen-2-yl)methylidene] segment features a thiophene ring with a hydroxymethylidene group attached.
- The 1-(5-methyl-1,3,4-thiadiazol-2-yl) portion introduces a thiadiazole ring with a methyl group.
- Finally, the pyrrolidine-2,3-dione unit completes the structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:
Thiophene Hydroxylation: Start with 4-fluorothiophene and perform hydroxylation to obtain the hydroxythiophene intermediate.
Thiadiazole Formation: React the hydroxythiophene with thiosemicarbazide to form the 5-methyl-1,3,4-thiadiazol-2-yl moiety.
Pyrrolidine Ring Formation: Combine the thiadiazole intermediate with an appropriate aldehyde (e.g., formaldehyde) to form the pyrrolidine ring.
Final Hydroxylation: Introduce the hydroxymethylidene group by reacting the pyrrolidine intermediate with a suitable reagent.
Industrial Production:: Industrial-scale production typically involves optimized multistep processes, with careful purification and isolation steps.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the sulfur-containing groups (thiophene and thiadiazole) to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione can yield the corresponding alcohol.
Substitution: The fluorophenyl group is susceptible to substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.
- Oxidation: Sulfoxides or sulfones.
- Reduction: Alcohol derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential pharmaceutical properties due to its unique structure.
Chemical Biology: Used as a probe in studies related to thiophenes and thiadiazoles.
Materials Science: Explored for its electronic properties and potential as a building block in organic electronics.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Remember that this information is based on available knowledge up to my last update in 2021. For the most recent research, consult scientific literature.
: Placeholder for citation.
Properties
Molecular Formula |
C18H12FN3O3S2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H12FN3O3S2/c1-9-20-21-18(27-9)22-14(10-4-6-11(19)7-5-10)13(16(24)17(22)25)15(23)12-3-2-8-26-12/h2-8,14,24H,1H3 |
InChI Key |
FDUQYSBRKFYPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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